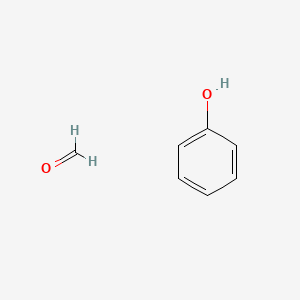

Formaldehyde;phenol

描述

Phenol-formaldehyde (PF) resins, first synthesized in the early 20th century, are thermosetting polymers widely used in adhesives, coatings, and wood composites due to their excellent thermal stability, mechanical strength, and water resistance . These resins are produced via the polycondensation of phenol and formaldehyde under alkaline or acidic conditions, forming cross-linked methylene bridges (-CH₂-) . Recent research focuses on substituting phenol with bio-based alternatives (e.g., lignin, bio-oil) to reduce reliance on petrochemicals and improve sustainability . Key performance metrics include anti-swelling efficiency (ASE), curing behavior, free formaldehyde content, and thermal stability .

属性

CAS 编号 |

68130-83-6 |

|---|---|

分子式 |

C7H8O2 |

分子量 |

124.14 g/mol |

IUPAC 名称 |

formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2 |

InChI 键 |

SLGWESQGEUXWJQ-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)O |

规范 SMILES |

C=O.C1=CC=C(C=C1)O |

其他CAS编号 |

68610-07-1 70892-67-0 |

产品来源 |

United States |

准备方法

Base-Catalyzed Resole Resin Synthesis

Base-catalyzed reactions typically employ sodium hydroxide or potassium hydroxide to facilitate the formation of hydroxymethylphenol intermediates. A representative protocol involves:

- Molar Ratios : Formaldehyde-to-phenol ratios between 1.5:1 and 2.5:1 to ensure crosslinking.

- Catalyst Concentration : 1–5% sodium hydroxide by weight relative to phenol.

- Temperature Profile : Initial reaction at 70–90°C for 2–4 hours, followed by vacuum dehydration at 50–60°C.

In one study, resins synthesized with 2.2:1 formaldehyde-phenol molar ratios exhibited 97% conversion efficiency when using 3% NaOH, as verified by gel permeation chromatography (GPC). Fourier-transform infrared (FT-IR) spectroscopy revealed characteristic C-O-C stretching at 1,235 cm⁻¹ and aromatic C-H bending at 815 cm⁻¹, confirming ether bridge formation.

Acid-Catalyzed Novolac Resin Synthesis

Novolac resins require acidic conditions (pH 1–5) and excess phenol to prevent premature crosslinking. A modified protocol using anchored sulfuric acid catalysts demonstrates:

- Catalyst Efficiency : PVC-EDA-SO₄H solid acid achieved 97.12% BPF yield at 80°C.

- Recyclability : Catalyst retained 89% activity after five cycles due to stable sulfonic acid groups.

- Reaction Kinetics : Complete phenol consumption within 60 minutes at optimal formaldehyde dosing rates.

Critical Reaction Parameters and Optimization

Molar Ratio Effects

Systematic studies demonstrate that formaldehyde-phenol ratios directly control branching density and thermal stability:

| Molar Ratio (F:P) | Free Formaldehyde (%) | Gel Time (min) | Char Yield at 800°C (%) |

|---|---|---|---|

| 1.5:1 | 4.2 ± 0.3 | 45 ± 2 | 58.1 ± 1.2 |

| 2.0:1 | 2.8 ± 0.2 | 32 ± 1 | 62.4 ± 0.8 |

| 2.5:1 | 1.1 ± 0.1 | 18 ± 1 | 65.9 ± 0.6 |

Higher formaldehyde ratios accelerate network formation but increase residual formaldehyde emissions, necessitating post-synthesis neutralization.

Catalytic Systems Comparison

Catalyst selection impacts reaction pathways and byproduct formation:

| Catalyst Type | Reaction Rate (mol/L·min) | 4-Hydroxybenzaldehyde Byproduct (%) |

|---|---|---|

| NaOH (3%) | 0.18 ± 0.02 | 2.1 ± 0.3 |

| NH₄OH (5%) | 0.15 ± 0.01 | 3.4 ± 0.4 |

| PVC-EDA-SO₄H | 0.27 ± 0.03 | <0.5 |

Solid acid catalysts suppress 4-hydroxybenzaldehyde formation by minimizing formaldehyde self-condensation. Nuclear magnetic resonance (NMR) analysis of resins synthesized with PVC-EDA-SO₄H showed 92% para-para methylene linkages compared to 78% for base-catalyzed systems.

Advanced Characterization Techniques

Fourier-Transform Infrared Spectroscopy

In-line FT-IR monitoring during synthesis reveals real-time consumption of phenol (absorption at 1,595 cm⁻¹) and formaldehyde (1,250 cm⁻¹). Resins with F:P = 2.0:1 exhibit complete phenol conversion within 90 minutes at pH 8, while pH 7 systems require 120 minutes.

Differential Scanning Calorimetry

Cure kinetics analysis shows two exothermic peaks:

- Initial crosslinking at 110–130°C (ΔH = 120–150 J/g)

- Post-cure oxidation at 180–200°C (ΔH = 80–100 J/g)

Industrial-Scale Production Protocols

Optimized parameters for adhesive-grade resins:

- Premix Stage : 30% formaldehyde solution added to molten phenol at 50°C.

- Condensation : 4-hour reaction at 85°C under nitrogen atmosphere.

- Devolatilization : Vacuum stripping at 0.09 MPa to reduce free formaldehyde below 0.1%.

Steam-injection pressing trials demonstrate 1.2 MPa bond strength for plywood applications, meeting ANSI Type I water resistance standards.

化学反应分析

Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:

Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.

Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.

Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.

Common Reagents and Conditions:

Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.

Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.

Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.

科学研究应用

Formaldehyde;phenol, has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the preparation of biological specimens due to its preservative properties.

Medicine: Utilized in the development of medical devices and diagnostic tools.

Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.

作用机制

The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.

相似化合物的比较

Key Data

| Property | Phenol-Furfural Resins | Phenol-Formaldehyde Resins |

|---|---|---|

| Curing Temperature | >100°C | 65–140°C |

| Solubility in Organics | Higher | Moderate |

| Post-Curing Brittleness | Lower | Higher |

Lignin-Phenol-Formaldehyde (LPF) Resins

Lignin, a polyphenolic biopolymer, partially replaces phenol in PF resins (up to 70% substitution) to enhance biodegradability and reduce costs . Base-catalyzed depolymerized (BCD) lignin fractions yield resins with comparable bonding strength to PF but variable thermal stability:

Key Data

| Substitution Level | Viscosity Trend | Bond Strength (vs. PF) | Thermal Stability (TGA) |

|---|---|---|---|

| 50–70% BCD-oil | Decreases | 80–90% | Lower |

| 50–70% BCD-oligomers | Increases | 95–100% | Comparable |

Bio-Oil-Substituted PF Resins

Bio-oil from pyrolysis replaces phenol in PF resins, though its complex composition (alkylated phenols, guaiacols) reduces reactivity. Substitution methods impact resin performance:

Key Data

| Substitution Method | Free Formaldehyde | Gel Time (min) | Bond Strength (MPa) |

|---|---|---|---|

| Weight-based (50%) | 0.8–1.2% | 45–50 | 8.2–8.5 |

| Molar-based (50%) | 0.5–0.7% | 55–60 | 9.8–10.1 |

Sodium Silicate-Modified PF Resins

Sodium silicate enhances crosslinking density, improving thermal stability below 700°C but accelerating degradation above 700°C due to Si-O bond cleavage .

Thermal Degradation Stages

<200°C : Moisture loss.

200–400°C : Methylene bridge breakdown.

400–700°C : Aromatic ring decomposition.

>700°C : Si-O bond degradation .

Industrial and Environmental Considerations

- Curing Energy: Phenol substitution increases curing temperatures (e.g., +10–15°C for 30% lignin substitution), raising production costs .

- Formaldehyde Emissions : Higher bio-oil substitution correlates with elevated free formaldehyde, necessitating additives (e.g., amines) to meet regulatory limits .

- Sustainability: Substituting 30% phenol with lignin or bio-oil reduces carbon footprint without significant performance loss .

常见问题

Q. How to validate bio-oil substitution efficacy in PF resins for industrial applications?

- Multi-scale testing : Combine ASE, WPG, and leaching tests with SEM imaging to assess resin penetration into wood cell walls. Bio-oil resins with >30% substitution often localize in lumens, not cell walls, reducing dimensional stability .

Tables for Key Data

| Parameter | PF Resin (Control) | 30% Bio-oil Substitution | 45% Bio-oil Substitution |

|---|---|---|---|

| Free Formaldehyde (wt%) | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 |

| Curing Onset Temp (°C) | 85 ± 2 | 92 ± 3 | 105 ± 4 |

| ASE (%) at 140°C | 35 ± 2 | 28 ± 3 | 18 ± 4 |

| Mass Loss (EN-84, %) | 5.1 ± 0.5 | 7.8 ± 1.1 | 12.3 ± 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。